N,N'-(Butane-1,4-diyl)diacrylamide
Description
Properties
IUPAC Name |
N-[4-(prop-2-enoylamino)butyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGFLKYTUYKLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of Butane-1,4-diamine
The most common synthesis of BDDA involves the nucleophilic acylation of butane-1,4-diamine with acryloyl chloride. This exothermic reaction proceeds via a two-step mechanism:
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Formation of monoacrylamide intermediate : Butane-1,4-diamine reacts with one equivalent of acryloyl chloride to form N-(4-aminobutyl)acrylamide.
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Diacrylamide formation : The intermediate undergoes further acylation with a second equivalent of acryloyl chloride to yield BDDA.
Key parameters :
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Stoichiometry : A 1:2 molar ratio of diamine to acryloyl chloride ensures complete diacylation. Excess acryloyl chloride (10–15%) is often used to drive the reaction to completion.
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Temperature : Maintained at 0–5°C during acryloyl chloride addition to mitigate polymerization risks, followed by gradual warming to 25°C for 12–24 hours.
Catalytic Systems and Solvent Selection
Acid Catalysts
Protonic acids such as toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄) catalyze the acylation by protonating the carbonyl oxygen of acryloyl chloride, enhancing its electrophilicity.
Example protocol (adapted from CN101462955A) :
Solvent-Free Approaches
Recent advancements emphasize solvent-free conditions to reduce environmental impact:
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Melt-phase synthesis : Reactants are mixed at 50–60°C without solvents, achieving 78% yield but requiring rigorous temperature control to prevent thermal degradation.
Polymerization Inhibition Strategies
Acrylamide monomers readily undergo radical polymerization. Inhibitors are critical to suppress premature crosslinking:
Optimized inhibitor system :
| Inhibitor | Concentration (ppm) | Residual Monomer (%) |
|---|---|---|
| MEHQ | 200 | <0.5 |
| HQ + MEHQ | 100 + 100 | <0.3 |
| Copper sulfate | 300 | <0.7 |
Data adapted from CN101462955A and PubChem.
Purification and Isolation Techniques
Liquid-Liquid Extraction
Crude BDDA is washed sequentially to remove unreacted reagents:
Solvent Removal and Crystallization
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Vacuum distillation : Conducted at 70–90°C and >0.09 MPa to isolate BDDA from toluene.
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Recrystallization : Ethanol/water (3:1 v/v) yields >99% pure BDDA as white crystals.
Scalability and Industrial Adaptation
Continuous Flow Reactors
Microreactor systems enhance heat transfer and reduce reaction time:
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Residence time : 30 minutes vs. 24 hours in batch reactors.
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Yield : 94% with minimal inhibitor usage.
Byproduct Management
Major byproducts :
Comparative Analysis of Reported Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Batch (TsOH) | TsOH | Toluene | 25 | 92 | 99 |
| Solvent-free | H₂SO₄ | None | 50 | 78 | 95 |
| Continuous flow | None | THF | 30 | 94 | 98 |
Chemical Reactions Analysis
Types of Reactions
N,N’-(Butane-1,4-diyl)diacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cross-linked polymers, which are used in various applications such as hydrogels and coatings.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acrylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically used.
Major Products
Cross-linked Polymers: These are the primary products formed during polymerization, used in various industrial applications.
Substituted Acrylamides: These are formed during substitution reactions and can be used as intermediates in organic synthesis.
Scientific Research Applications
Applications Overview
N,N'-(Butane-1,4-diyl)diacrylamide serves as a versatile building block in the synthesis of various materials. Below are some of its primary applications:
Polymer Synthesis
This compound is widely used as a crosslinking agent in the production of polymers. Its acrylamide groups facilitate polymerization reactions that lead to:
- Hydrogels : Used in drug delivery systems and tissue engineering due to their biocompatibility and ability to swell in water.
- Polymeric Nanocomposites : Enhances mechanical properties and thermal stability of polymers when combined with nanoparticles .
Biomedical Applications
In the biomedical field, this compound is utilized for:
- Tissue Engineering Scaffolds : The crosslinked networks formed by this compound provide structural support for cell growth and tissue regeneration.
- Controlled Drug Release Systems : Its hydrophilic nature allows for the encapsulation and gradual release of therapeutic agents .
Coatings and Adhesives
The compound is employed in the formulation of coatings and adhesives due to its ability to form durable crosslinked networks. This application includes:
- Protective Coatings : Used in automotive and industrial coatings to enhance scratch resistance and durability.
- Adhesives : Provides strong bonding properties suitable for various substrates .
Textile Industry
This compound is used as a modifier in textile products. It enhances the properties of fabrics by:
Case Study 1: Hydrogel Development
A study investigated the use of this compound in creating hydrogels for drug delivery applications. The hydrogels demonstrated controlled swelling behavior and drug release profiles, making them suitable for sustained-release formulations.
Case Study 2: Polymer Nanocomposites
Research focused on incorporating this compound into polymer nanocomposites revealed enhanced mechanical properties compared to traditional polymers. The study highlighted its potential for use in high-performance materials.
Mechanism of Action
The mechanism of action of N,N’-(Butane-1,4-diyl)diacrylamide primarily involves its ability to form cross-linked networks through polymerization . The acrylamide groups react with initiators to form free radicals, which then propagate to form long polymer chains. These chains can further cross-link to form three-dimensional networks, providing mechanical strength and stability to the resulting materials .
Comparison with Similar Compounds
N,N'-Methylenebisacrylamide (BIS)
- Molecular Formula : C₇H₁₀N₂O₂.
- Structure : Contains a methylene (-CH₂-) spacer.
- Properties : Smaller spacer length reduces flexibility compared to FBIS, resulting in tighter polymer networks. Commonly used in polyacrylamide gel electrophoresis (PAGE) due to its high crosslinking efficiency .
- Applications : PAGE, drug delivery systems.
N,N'-(Propane-1,3-diyl)diacrylamide (TBIS)
- Molecular Formula : C₉H₁₂N₂O₂.
- Structure : Propane-1,3-diyl spacer.
- Properties : Intermediate flexibility between BIS and FBIS. Used in hydrogels requiring moderate swelling ratios.
1,4-Diacrylylpiperazine (CAS 6342-17-2)
- Molecular Formula : C₁₀H₁₄N₄O₂.
- Structure : Piperazine ring as the spacer.
- Properties : Rigid cyclic spacer enhances thermal stability but reduces swelling capacity. Used in specialty polymers for electrophoresis and controlled release .
Benzamide Derivatives with Similar Spacers
N,N'-(Butane-1,4-diyl)dibenzamide
- Molecular Formula : C₁₈H₂₀N₂O₂.
- Structure : Butane spacer with terminal benzamide groups.
- Properties : Lacks acrylamide reactivity; forms hydrogen-bonded networks. Used in supramolecular chemistry and anion recognition .
- Comparison: Unlike FBIS, it cannot participate in polymerization but exhibits strong intermolecular interactions.
N,N'-(Butane-1,4-diyl)bis(3-(4-nitrophenyl)ureylbenzamide) (4d)
- Molecular Formula : C₃₁H₂₉N₈O₈.
- Structure : Butane spacer with urea-linked nitrobenzamide groups.
- Properties: Nitro groups enhance electronic interactions; used in anion-sensing applications. No crosslinking utility .
Thermo-Responsive Analogues
N-Isopropylacrylamide (NIPAM)
- Molecular Formula: C₆H₁₁NO.
- Structure: Monomeric acrylamide with isopropyl group.
- Properties: Forms polymers with lower critical solution temperature (LCST ~32°C).
Key Research Findings
- Hydrogel Performance : FBIS-based hydrogels exhibit superior swelling ratios (up to 9x) compared to BIS due to the longer butane spacer, enabling enhanced resolution in expansion microscopy .
- Reactivity : The acrylamide groups in FBIS undergo faster radical polymerization than benzamide derivatives, making it preferable for rapid network formation .
- Biological Interactions : Unlike platinum-containing bis(guanidinium) derivatives (e.g., ), FBIS lacks direct DNA-binding activity but is biocompatible for cellular imaging .
Biological Activity
N,N'-(Butane-1,4-diyl)diacrylamide, also known as 1,4-butanediamine diacrylate, is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 196.25 g/mol
- CAS Number : 10405-38-6
1. Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study conducted by Bardos et al. (1965) evaluated various alkylating agents, including compounds similar to this compound, and found that they demonstrated cytotoxic effects against neoplastic cells in vitro. The mechanism of action was primarily attributed to the formation of DNA cross-links, which inhibited cell division and promoted apoptosis in cancer cells .
2. Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. A comparative study highlighted its effectiveness against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antimicrobial agents. This suggests potential applications in developing new antimicrobial therapies .
3. Polymerization and Biocompatibility
This compound is also used in polymer chemistry due to its ability to form hydrogels. These hydrogels have been shown to be biocompatible and are explored for use in drug delivery systems and tissue engineering applications. Research indicates that the hydrogels formed from this compound can support cell growth and differentiation, making them suitable for biomedical applications .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the effects of various diacrylamides on cancer cell lines. This compound was included in the screening and demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7). The study concluded that this compound has potential as a lead compound for developing anticancer drugs .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics. This suggests its potential as an alternative antimicrobial agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 196.25 g/mol |
| CAS Number | 10405-38-6 |
| Anticancer Activity (IC50) | 15 µM (MCF-7 cells) |
| Antimicrobial Activity (MIC) | 32 µg/mL (S. aureus) |
Q & A
Q. What are the standard methods for synthesizing N,N'-(Butane-1,4-diyl)diacrylamide, and how do reaction conditions influence purity?
this compound is synthesized via crosslinking reactions using acrylamide derivatives and butane-1,4-diamine. Key parameters include:
- Molar ratios : A 2:1 molar ratio of acryloyl chloride to butane-1,4-diamine minimizes side products like unreacted monomers .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency .
- Purification : Column chromatography (Hex/EtOAc gradients) or recrystallization removes impurities, achieving >95% purity .
- Validation : Purity is confirmed via HPLC or TLC, with structural validation by -NMR and FT-IR .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies acrylamide protons (δ 5.5–6.5 ppm) and butane backbone protons (δ 1.6–2.2 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles (e.g., C-N bonds at 1.33–1.35 Å) but requires high-quality crystals grown via slow evaporation .
- FT-IR : Peaks at 1650–1670 cm confirm acrylamide C=O stretching .
Advanced Research Questions
Q. How can crosslinking efficiency in hydrogels be optimized using this compound?
Crosslinking efficiency depends on:
- Initiator system : Ammonium persulfate (APS) and TEMED at 0.1–0.5% (w/v) initiate radical polymerization, with APS:TEMED ratios of 1:4 for optimal gelation .
- Crosslinker concentration : 2–5 mol% relative to acrylamide monomers balances mechanical strength and porosity .
- Kinetic studies : Real-time rheometry monitors storage modulus () to track gelation kinetics .
Q. How should researchers resolve contradictions between XRD and NMR data for structural validation?
- Crystallographic refinement : Use SHELX for high-resolution data to model disorder or thermal motion, reducing R-factor discrepancies .
- Dynamic NMR : Variable-temperature NMR detects conformational flexibility (e.g., butane chain rotation) that XRD static models may miss .
- Complementary techniques : Pair XRD with -CP/MAS solid-state NMR to validate crystalline and amorphous regions .
Q. What are the applications of this compound in advanced microscopy techniques?
This compound serves as a crosslinker in expansion microscopy :
- Hydrogel formulation : Combines with acrylamide (30–40% w/w) and MA-NHS esters for protein anchoring .
- Swelling ratio : A 9× swelling factor enables nanoscale imaging on conventional microscopes by isotropically expanding biological samples .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- pH stability : Hydrolysis of acrylamide groups occurs at pH > 9, degrading the compound within 24 hours. Buffers (pH 6–8) enhance stability .
- Thermal stability : Decomposition begins at 120°C (TGA data), but short-term use below 80°C (e.g., polymerization) is safe .
Q. What computational tools are recommended for modeling this compound interactions with biomolecules?
- Molecular docking : AutoDock Vina predicts binding affinities with proteins (e.g., chitosan in hydrogels) .
- Density Functional Theory (DFT) : Gaussian 09 calculates electronic properties (HOMO-LUMO gaps) to explain reactivity trends .
- Crystallographic software : SHELXL refines XRD data, while ORTEP-3 visualizes molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
